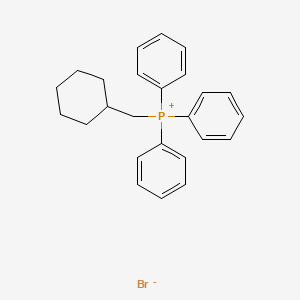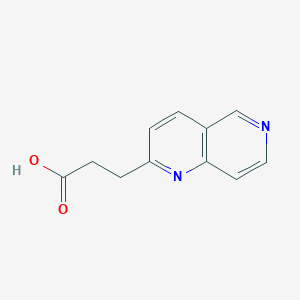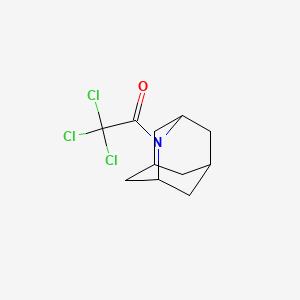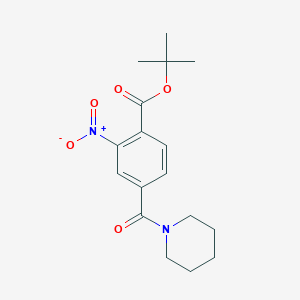
(Cyclohexylmethyl)triphenylphosphonium bromide
Descripción general
Descripción
(Cyclohexylmethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H28BrP. It is a quaternary phosphonium salt that is often used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is to react triphenylphosphine with cyclohexylmethyl bromide under reflux conditions in an appropriate solvent such as toluene or acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexylmethyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Typical solvents for these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium methoxide would yield (Cyclohexyl)methyltriphenylphosphonium methoxide.
Aplicaciones Científicas De Investigación
(Cyclohexylmethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.
Biology: The compound’s lipophilic nature allows it to be used in studies involving membrane transport and cellular uptake.
Industry: The compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (Cyclohexylmethyl)triphenylphosphonium bromide primarily involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The phosphonium ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide.
Comparación Con Compuestos Similares
Similar Compounds
- Methyltriphenylphosphonium Bromide
- Benzyltriphenylphosphonium Bromide
- Allyltriphenylphosphonium Bromide
Uniqueness
(Cyclohexylmethyl)triphenylphosphonium bromide is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This can influence its reactivity and the types of products formed in chemical reactions.
Propiedades
Fórmula molecular |
C25H28BrP |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
cyclohexylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H28P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1 |
Clave InChI |
WGKJVVSZBRJVNS-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[Tert-butyl(dimethyl)silyl]-4-(hydroxymethyl)-3-furaldehyde](/img/structure/B8305343.png)






![2-chloro-4-nitro-1-[2-(2-oxiranyl)ethyl]-1H-imidazole](/img/structure/B8305402.png)
